3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole
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Description
3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.07389321 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Properties
Compounds with structures related to benzothiazoles, such as the fluorinated 2-(4-aminophenyl)benzothiazoles, have been studied for their potent cytotoxic activities in vitro against certain human breast cell lines. These compounds exhibit a biphasic dose-response relationship, indicating their potential as broad-spectrum agents in cancer therapy. Notably, the synthesis and in vitro biological properties of these compounds have been a focus, with specific derivatives showing promise for pharmaceutical development due to their lack of exportable metabolites and maintained induction of crucial cytochrome P450 enzymes (Hutchinson et al., 2001).
Antimicrobial and Anti-inflammatory Activities
Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds were prepared through multi-component cyclo-condensation reactions and screened for their efficacy against bacterial and fungal strains. Some compounds within this series have demonstrated significant anti-inflammatory properties, which could be beneficial in developing new therapeutic agents (Kendre et al., 2015).
Pharmaceutical Applications
Research into the synthesis, crystal structure, DFT calculations, and biological activity evaluation of novel isoxazolequinoxaline derivatives highlights the potential of these compounds in drug development, particularly as anti-cancer agents. Studies include detailed analyses of their molecular structures, dynamic behaviors, and interactions with biological targets. Such comprehensive evaluations are crucial for understanding the mechanisms of action and optimizing the therapeutic efficacy of new drugs (Abad et al., 2021).
Material Science and Chemistry
The synthesis and characteristics of polybenzoxazine compounds with phenylnitrile functional groups illustrate the versatility of benzoxazine monomers in creating materials with improved thermal stability and dynamic mechanical properties. These advancements are significant for developing high-performance polymers with potential applications in various industries, including aerospace, automotive, and electronics (Qi et al., 2009).
Properties
IUPAC Name |
3-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f][2,1]benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-2-4-10(5-3-1)15-11-8-13-14(18-7-6-17-13)9-12(11)16-19-15/h1-5,8-9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYOMTNVZRVGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC3=NOC(=C3C=C2O1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.